Tubastatin A TFA

Description

Properties

IUPAC Name |

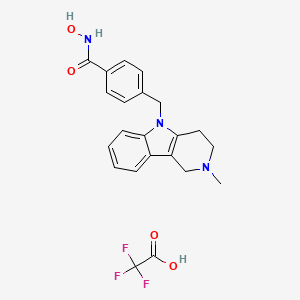

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAOVICSJJIYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239262-52-2 | |

| Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Tubastatin A TFA: A Selective HDAC6 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A TFA is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1][2][3] Unlike pan-HDAC inhibitors which can lead to broad off-target effects and toxicity, the remarkable selectivity of this compound allows for the precise dissection of HDAC6-dependent cellular pathways.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols, and its role in key signaling pathways, to empower researchers in their exploration of HDAC6 biology and its therapeutic potential.

Core Properties of this compound

Tubastatin A is a hydroxamic acid-based inhibitor that demonstrates exceptional potency for HDAC6.[4][5] Its chemical structure features a tetrahydro-γ-carboline cap which contributes to its high selectivity.[6][7]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its profound selectivity for HDAC6 over other HDAC isoforms.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (-fold) |

| HDAC6 | 15 | 1 |

| HDAC1 | >16,000 | >1067 |

| HDAC8 | 900 | 60 |

| Other Isoforms (Class I, IIa, IIb, IV) | >16,000 | >1000 |

Data compiled from multiple sources.[1][5][8][9][10]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the deacetylase activity of HDAC6.[2] This leads to the hyperacetylation of its downstream substrates, most notably α-tubulin.[8][11] The acetylation of α-tubulin on lysine 40 is a key post-translational modification that regulates microtubule stability and function.[6][12] By inhibiting HDAC6, this compound promotes microtubule stabilization, which in turn affects various cellular processes including intracellular trafficking, cell motility, and mitosis.[2][12]

Beyond α-tubulin, HDAC6 has several other non-histone substrates.[12] One such critical substrate is the heat shock protein 90 (HSP90).[2][12] Inhibition of HDAC6 by this compound leads to the hyperacetylation of HSP90, which can disrupt its chaperone function, leading to the destabilization and degradation of its client proteins, many of which are oncogenic.[2][10][13]

Mechanism of this compound Action.

Key Signaling Pathways Modulated by this compound

The selective inhibition of HDAC6 by this compound has been shown to impact several critical signaling pathways implicated in both normal physiology and disease states.

Microtubule Dynamics and Cellular Trafficking

By increasing the acetylation of α-tubulin, this compound enhances microtubule stability.[2] This has profound effects on intracellular transport, which is crucial for neuronal function.[6] In neurodegenerative diseases such as Alzheimer's and Huntington's disease, impaired axonal transport is a key pathological feature.[14][15] this compound has been shown to rescue transport deficits in models of these diseases.[14][16]

HSP90 Chaperone Function and Protein Quality Control

HDAC6 plays a vital role in the cellular stress response and protein quality control.[17] It interacts with and deacetylates HSP90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including many oncoproteins.[10][12] By inhibiting HDAC6, this compound disrupts the HSP90 chaperone cycle, leading to the degradation of oncogenic client proteins and exhibiting anti-cancer effects.[2][10]

Autophagy and Aggresome Formation

HDAC6 is involved in the cellular process of clearing misfolded protein aggregates through autophagy and the formation of aggresomes.[17] Tubastatin A has been shown to promote the autophagic clearance of amyloid-β and hyperphosphorylated tau in models of Alzheimer's disease.[14]

Inflammatory Signaling

This compound has demonstrated potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[8][10] This effect is linked to the modulation of inflammatory signaling pathways, positioning this compound as a potential therapeutic for inflammatory and autoimmune diseases.[2]

Signaling Pathways Modulated by this compound.

Experimental Protocols

In Vitro HDAC6 Enzymatic Assay

This protocol outlines a typical in vitro fluorescence-based assay to determine the IC50 of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)

-

This compound

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of diluted HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of α-tubulin Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of α-tubulin in cultured cells.[18][19]

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Western Blot Experimental Workflow.

Applications in Research and Drug Development

The high selectivity of this compound makes it an invaluable tool for investigating the specific roles of HDAC6 in various biological processes and disease models.

-

Neurodegenerative Diseases: this compound is widely used to study the role of HDAC6 in Alzheimer's disease, Parkinson's disease, and Huntington's disease, particularly in relation to axonal transport defects and protein aggregation.[6][14][20][21]

-

Cancer: The ability of this compound to disrupt HSP90 function and inhibit cell migration makes it a promising agent for cancer research.[2][11][22][23] It has been shown to suppress tumor growth and enhance the efficacy of other anti-cancer drugs in preclinical models.[2][23]

-

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of this compound are being explored in models of arthritis and other inflammatory conditions.[2]

Conclusion

This compound stands out as a superior selective HDAC6 inhibitor, offering researchers a powerful tool to probe the intricate functions of this unique cytoplasmic deacetylase. Its well-characterized potency, selectivity, and mechanism of action, coupled with its efficacy in various disease models, underscore its importance in both basic research and translational drug discovery. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in elucidating the roles of HDAC6 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubastatin A | C20H21N3O2 | CID 49850262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. Frontiers | Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy [frontiersin.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HDAC6 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tubastatin A in α-Tubulin Acetylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a member of the class IIb histone deacetylases.[1][2][3] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and its primary substrate is not a histone protein, but rather α-tubulin, a key component of microtubules.[1][4] The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that regulates microtubule structure and function.[4][5] This technical guide provides a comprehensive overview of the role of Tubastatin A in modulating α-tubulin acetylation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on downstream signaling pathways.

Mechanism of Action: Selective HDAC6 Inhibition

Tubastatin A was rationally designed to selectively inhibit HDAC6.[1] Its chemical structure features a tetrahydro-γ-carboline cap that fits into the wider catalytic pocket of HDAC6, and a phenylhydroxamate group that chelates the zinc ion in the active site, thereby blocking its deacetylase activity.[1] This selective inhibition leads to the accumulation of acetylated α-tubulin within the cell.[2][6]

The reversible acetylation and deacetylation of α-tubulin are crucial for various cellular processes. The primary enzyme responsible for the deacetylation of α-tubulin is HDAC6, while α-tubulin acetyltransferase 1 (ATAT1) is the primary acetylating enzyme.[5][7] By inhibiting HDAC6, Tubastatin A shifts the equilibrium towards a hyperacetylated state of α-tubulin.[6] This hyperacetylation is associated with increased microtubule stability and flexibility, which in turn affects cellular processes such as intracellular transport, cell motility, and autophagy.[5][7][8]

Quantitative Data

The potency and selectivity of Tubastatin A have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effect on α-tubulin acetylation.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 15 | - | [2][3] |

| HDAC1 | >10,000 | >667-fold | [9][10] |

| HDAC2 | >30,000 | >2000-fold | [10] |

| HDAC3 | >30,000 | >2000-fold | [10] |

| HDAC8 | 854 | 57-fold | [3][11] |

| HDAC10 | Potent Inhibitor | - | [1][12] |

Table 1: Inhibitory activity (IC50) of Tubastatin A against various HDAC isoforms.

| Cell Line | Tubastatin A Concentration (µM) | Fold Increase in Acetylated α-Tubulin | Reference |

| MCF-7 | 5 | ~1.4 | [5] |

| MCF-7 | 30 | ~1.7 | [5] |

| N2a | 0.145 (EC50) | - | [4] |

| THP-1 | Not specified | Dose-dependent increase | [13] |

| Chondrocytes | 50 | Significant increase | [14] |

Table 2: Dose-dependent effect of Tubastatin A on α-tubulin acetylation in various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Tubastatin A on α-tubulin acetylation.

Western Blot Analysis of Acetylated α-Tubulin

This protocol is used to quantify the levels of acetylated α-tubulin in cells following treatment with Tubastatin A.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of Tubastatin A or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Loading Control: Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantification: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Immunofluorescence Staining of Acetylated α-Tubulin

This protocol allows for the visualization of acetylated microtubules within cells.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-acetylated-α-tubulin

-

Fluorochrome-conjugated secondary antibody

-

DAPI solution (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with Tubastatin A or vehicle control.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the anti-acetyl-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI solution for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

HDAC6 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of Tubastatin A on HDAC6 activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution

-

Tubastatin A

-

96-well black microplate

Procedure:

-

Compound Dilution: Prepare serial dilutions of Tubastatin A in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC6 enzyme and the diluted Tubastatin A or vehicle control. Incubate for a short period.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

IC50 Determination: Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value by plotting the data.

Signaling Pathways and Experimental Workflows

The inhibition of HDAC6 by Tubastatin A and the subsequent hyperacetylation of α-tubulin have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.

Caption: Mechanism of Tubastatin A-induced α-tubulin hyperacetylation.

Caption: Downstream signaling pathways affected by Tubastatin A.

Caption: A typical experimental workflow for studying Tubastatin A.

Conclusion

Tubastatin A is a powerful and selective tool for investigating the role of HDAC6 and α-tubulin acetylation in a multitude of cellular processes. Its high specificity allows for the targeted modulation of α-tubulin acetylation, providing valuable insights into the complex regulatory networks governed by this post-translational modification. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of HDAC6 inhibition and to further unravel the intricate functions of the microtubule cytoskeleton. As research in this field continues to evolve, a thorough understanding of the molecular mechanisms of compounds like Tubastatin A will be paramount in the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubastatin A attenuates impaired autophagic degradation and promotes myogenic program in skeletal muscle following downhill running - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Histone Deacetylase 6 by Tubastatin A Attenuates the Progress of Osteoarthritis via Improving Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Effects of Tubastatin A on Cytoplasmic versus Nuclear Histone Deacetylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubastatin A, a next-generation hydroxamic acid-based compound, has emerged as a important tool in the study of histone deacetylase (HDAC) biology and as a potential therapeutic agent. Its remarkable selectivity for the predominantly cytoplasmic HDAC6 isoform over the nuclear Class I HDACs allows for the precise dissection of the cellular functions of these distinct enzyme classes. This technical guide provides an in-depth analysis of Tubastatin A's isoform-specific inhibitory effects, focusing on the downstream consequences for cytoplasmic and nuclear protein acetylation. We present collated quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers leveraging Tubastatin A to investigate the nuanced roles of HDAC isoforms in health and disease.

Introduction: The Rationale for Selective HDAC Inhibition

Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This post-translational modification is a critical regulator of numerous cellular processes, including gene expression, cell cycle progression, protein stability, and cytoskeletal dynamics. HDACs are broadly classified into four classes based on their homology to yeast deacetylases. Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized to the nucleus and are key regulators of gene transcription through their action on histone tails. In contrast, Class IIb HDACs, most notably HDAC6, are predominantly found in the cytoplasm. HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a critical player in processes like cell motility, protein quality control, and microtubule dynamics.[1][2]

The divergent localization and substrate specificities of HDAC isoforms necessitate the development of selective inhibitors to elucidate their individual biological roles and to develop targeted therapies with improved efficacy and reduced off-target effects. Pan-HDAC inhibitors, while clinically useful in some contexts, often lead to dose-limiting toxicities due to the widespread inhibition of nuclear HDACs.[1][3] Tubastatin A was developed to address this need, offering a potent and highly selective tool for the inhibition of cytoplasmic HDAC6.

Quantitative Analysis of Tubastatin A's Inhibitory Potency

The selectivity of Tubastatin A for HDAC6 is evident from its half-maximal inhibitory concentration (IC50) values against a panel of HDAC isoforms. The data presented below, compiled from multiple independent studies, consistently demonstrate a nanomolar potency for HDAC6 and significantly lower potency for nuclear Class I HDACs.

| HDAC Isoform | Cellular Localization | Tubastatin A IC50 | Selectivity vs. HDAC6 (fold) |

| HDAC6 | Cytoplasmic | 15 nM | 1 |

| HDAC1 | Nuclear | 16.4 µM | ~1093 |

| HDAC2 | Nuclear | > 10 µM | > 667 |

| HDAC3 | Nuclear | > 10 µM | > 667 |

| HDAC8 | Nuclear/Cytoplasmic | 0.854 µM | ~57 |

| HDAC10 | Cytoplasmic | Data Not Widely Available | - |

| HDAC11 | Nuclear/Cytoplasmic | Data Not Widely Available | - |

Table 1: IC50 values of Tubastatin A for various HDAC isoforms. Data compiled from multiple sources.[4][5][6][7][8][9]

This remarkable selectivity profile, with over 1000-fold preference for HDAC6 over the major nuclear isoforms, is the foundation of Tubastatin A's utility as a specific chemical probe.[4][6][7][8][9]

Differential Effects on Cytoplasmic and Nuclear Acetylation

The biochemical selectivity of Tubastatin A translates directly to its effects within the cell. At concentrations where HDAC6 is potently inhibited, there is a marked increase in the acetylation of its primary cytoplasmic substrate, α-tubulin. In contrast, the acetylation of nuclear histones, a hallmark of Class I HDAC inhibition, is only observed at significantly higher concentrations of Tubastatin A.

-

Cytoplasmic Effect: Treatment of cells with Tubastatin A at concentrations as low as 2.5 µM leads to a significant increase in the acetylation of α-tubulin.[1][4] This hyperacetylation is associated with the stabilization of microtubules and affects microtubule-dependent processes such as cell migration and intracellular transport.[1][2]

-

Nuclear Effect: A slight induction of histone hyperacetylation is typically observed only at concentrations of 10 µM or higher, consistent with the much higher IC50 values for nuclear HDACs.[4]

This differential effect allows researchers to attribute observed cellular phenotypes at low micromolar concentrations of Tubastatin A to the specific inhibition of HDAC6 and its cytoplasmic substrates.

Key Signaling Pathways Modulated by Tubastatin A

The selective inhibition of HDAC6 by Tubastatin A has been shown to impact several critical signaling pathways, primarily through its effects on protein acetylation and microtubule dynamics.

Hedgehog Signaling Pathway

Tubastatin A has been demonstrated to downregulate the Sonic Hedgehog (Hh) signaling pathway.[8][10] The primary cilium, a microtubule-based organelle, is a central hub for Hh signaling. By increasing α-tubulin acetylation, Tubastatin A promotes the restoration and stability of primary cilia, which in turn can lead to the inhibition of the Hh pathway.[4]

Caption: Tubastatin A inhibits HDAC6, leading to increased acetylated α-tubulin, primary cilia stability, and subsequent downregulation of the Hedgehog signaling pathway.

MAPK and Akt/GSK-3β Signaling Pathways

In certain cellular contexts, particularly in models of neuronal stress and stroke, Tubastatin A has been shown to activate pro-survival signaling pathways, including the MAPK/ERK and Akt/GSK-3β pathways.[11] The precise mechanisms linking HDAC6 inhibition to the activation of these pathways are still under investigation but may involve the regulation of protein phosphatases or the modulation of growth factor signaling.

Caption: Tubastatin A-mediated HDAC6 inhibition leads to the activation of MAPK/ERK and Akt/GSK-3β signaling, promoting neuronal survival.

Experimental Protocols

The following protocols provide a framework for assessing the activity and cellular effects of Tubastatin A. Optimization may be required for specific cell lines and experimental conditions.

In Vitro Fluorometric HDAC Activity Assay

This assay measures the ability of Tubastatin A to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

Tubastatin A stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

-

Prepare serial dilutions of Tubastatin A in HDAC assay buffer.

-

In a 96-well plate, add the diluted Tubastatin A or vehicle control (DMSO).

-

Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A step-by-step workflow for the in vitro fluorometric HDAC activity assay.

Western Blotting for Acetylated α-Tubulin

This protocol is used to detect the levels of acetylated α-tubulin in cells treated with Tubastatin A.

Materials:

-

Cell culture reagents

-

Tubastatin A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of Tubastatin A or vehicle for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Immunofluorescence for Acetylated α-Tubulin

This method allows for the visualization of acetylated microtubules within cells.

Materials:

-

Cells cultured on glass coverslips

-

Tubastatin A

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBST)

-

Primary antibody: anti-acetylated-α-tubulin

-

Fluorescently-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips with Tubastatin A or vehicle.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells if using a non-permeabilizing fixative.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody against acetylated-α-tubulin for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBST.

-

Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion

Tubastatin A is a powerful and selective inhibitor of the cytoplasmic deacetylase HDAC6. Its minimal activity against nuclear Class I HDACs at effective concentrations allows for the specific investigation of cytoplasmic deacetylation events. This technical guide has provided a comprehensive overview of Tubastatin A's selectivity, its differential effects on cytoplasmic and nuclear protein acetylation, its influence on key signaling pathways, and detailed protocols for its experimental use. By leveraging the unique properties of Tubastatin A, researchers can continue to unravel the complex and distinct roles of HDAC isoforms in cellular biology and disease pathogenesis, paving the way for the development of more targeted and effective therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 3. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Biochemistry of Tubastatin A TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A is a highly potent and selective second-generation inhibitor of Histone Deacetylase 6 (HDAC6).[1] This technical guide provides an in-depth overview of the foundational biochemistry of Tubastatin A trifluoroacetate (TFA), a salt form commonly used in research. We will delve into its mechanism of action, isoform selectivity, and its impact on key cellular pathways, including microtubule dynamics and autophagy. This document also provides detailed experimental protocols and quantitative data to facilitate its application in a research setting.

Tubastatin A's remarkable selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it an invaluable tool for dissecting the specific roles of this cytoplasmic deacetylase in health and disease.[1] HDAC6 is unique among the HDAC family as its primary substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[1] By inhibiting HDAC6, Tubastatin A induces hyperacetylation of these substrates, thereby modulating a variety of cellular processes.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-hydroxy-4-((1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide, trifluoroacetate |

| Molecular Formula | C₂₀H₂₁N₃O₂ · C₂HF₃O₂ |

| Molecular Weight | 449.4 g/mol |

| CAS Number | 1239262-52-2 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (>10 mM) and DMF.[2][3] |

Mechanism of Action and Isoform Selectivity

Tubastatin A exerts its biological effects through the potent and selective inhibition of HDAC6. It functions as a hydroxamic acid-based inhibitor, a class of compounds known to chelate the zinc ion within the active site of zinc-dependent HDACs, thereby blocking their deacetylase activity.

The selectivity of Tubastatin A for HDAC6 is a key feature that distinguishes it from pan-HDAC inhibitors. This selectivity allows for the targeted investigation of HDAC6-mediated pathways without the confounding effects of inhibiting other HDAC isoforms.[1]

Table 1: In Vitro Inhibitory Activity of Tubastatin A against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 15 | - |

| HDAC1 | >16,000 | >1000-fold |

| HDAC2 | >16,000 | >1000-fold |

| HDAC3 | >16,000 | >1000-fold |

| HDAC4 | >16,000 | >1000-fold |

| HDAC5 | >16,000 | >1000-fold |

| HDAC7 | >16,000 | >1000-fold |

| HDAC8 | 900 | 57-fold |

| HDAC9 | >16,000 | >1000-fold |

| HDAC10 | Inhibited | - |

| HDAC11 | >16,000 | >1000-fold |

Data compiled from multiple sources.[2][4][5][6]

Core Signaling Pathways and Cellular Effects

Microtubule Dynamics

One of the most well-characterized downstream effects of Tubastatin A is the hyperacetylation of α-tubulin, a primary substrate of HDAC6.[1] Acetylation of α-tubulin at lysine 40 is associated with increased microtubule stability and flexibility.[7] By inhibiting HDAC6, Tubastatin A promotes the accumulation of acetylated α-tubulin, leading to the stabilization of the microtubule network. This can impact various cellular processes that rely on microtubule dynamics, such as cell migration, cell division, and intracellular transport.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resources.novusbio.com [resources.novusbio.com]

The Emergence of Tubastatin A TFA in Early-Stage Research: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Introduction: Tubastatin A TFA, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has garnered significant attention in early-stage research for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers in their exploration of this promising compound.

Mechanism of Action

Tubastatin A is a second-generation HDAC6 inhibitor with a high degree of selectivity. It primarily exerts its effects by inhibiting the deacetylation of non-histone protein substrates of HDAC6, most notably α-tubulin, a key component of microtubules.[2] This inhibition leads to the hyperacetylation of α-tubulin, which in turn promotes microtubule stabilization. HDAC6 also modulates the function of other crucial cellular proteins such as the heat shock protein 90 (HSP90), affecting the stability of its client proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitor Selectivity Profile of Tubastatin A

| Target | IC50 | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Reference |

| HDAC6 | 15 nM | >1000-fold | 57-fold | [3][4][5] |

| HDAC10 | Inhibits | - | - | [1] |

| MBLAC2 | Inhibits | - | - | [1] |

Table 2: In Vitro Cellular Effects of Tubastatin A

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MCF-7 | Breast Cancer | Proliferation Inhibition (IC50) | 15 µM | |

| Cholangiocarcinoma cells | Cholangiocarcinoma | Increased acetylated-α-tubulin, restored primary cilia, decreased cell proliferation (by 50%) and invasion (by 40%) | 10 µM | [4] |

| Human THP-1 macrophages | - | Inhibition of TNF-α and IL-6 | IC50 of 272 nM and 712 nM, respectively | [4] |

| Murine Raw 264.7 macrophages | - | Inhibition of nitric oxide (NO) secretion | IC50 of 4.2 µM | [4] |

| Human skin fibroblasts | - | Decreased cell proliferation and movement | 1-10 µM | [6] |

| Neuronal cells | - | Dose-dependent protection against homocysteic acid-induced cell death | Starting at 5 µM, near complete protection at 10 µM | [4] |

Table 3: In Vivo Efficacy of Tubastatin A

| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |

| Rat orthotopic model of cholangiocarcinoma | Cholangiocarcinoma | 10 mg/kg | 6-fold lower mean tumor weights, reduction in tumor weight to liver and body weight ratios | [4] |

| Freund's complete adjuvant (FCA) induced inflammation model | Inflammation | 30 mg/kg i.p. | Significant inhibition of paw volume | [4] |

| Collagen-induced arthritis DBA1 mouse | Arthritis | 30 mg/kg i.p. | Attenuated clinical scores by ~70% | [4] |

| Mouse models of inflammation and autoimmunity | Inflammation/Autoimmunity | 0.5 mg/kg daily | Promoted Tregs suppressive activity | [7] |

| Rat model of transient middle cerebral artery occlusion (MCAO) | Stroke | Post-ischemic treatment | Improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death | [8][9] |

| Alzheimer's disease transgenic mice | Alzheimer's Disease | - | Alleviated behavioral deficits, altered amyloid-β load, and reduced tau hyperphosphorylation | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: HDAC6 Inhibition and Microtubule Stabilization

The primary mechanism of Tubastatin A involves the inhibition of HDAC6, leading to the hyperacetylation of α-tubulin and subsequent stabilization of microtubules. This has downstream effects on various cellular processes.

Caption: HDAC6 inhibition by Tubastatin A leads to microtubule stabilization.

Experimental Workflow: Western Blot for Acetylated α-Tubulin

A common method to assess the cellular activity of Tubastatin A is to measure the level of acetylated α-tubulin by Western blotting.

Caption: A typical workflow for Western blot analysis of acetylated α-tubulin.

Key Experimental Protocols

HDAC6 Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of Tubastatin A on HDAC6 enzymatic activity.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

HDAC developer solution

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Tubastatin A in assay buffer.

-

Add diluted Tubastatin A or vehicle control to the wells of the 96-well plate.

-

Add recombinant HDAC6 enzyme to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm).[3]

-

Calculate the percent inhibition and determine the IC50 value.

-

Western Blot for Acetylated α-Tubulin

This protocol details the detection of acetylated α-tubulin in cell lysates following treatment with Tubastatin A.

-

Materials:

-

Cultured cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)

-

Primary antibody: anti-α-tubulin or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of Tubastatin A for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.[3]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with a loading control antibody.

-

Cell Viability Assay (MTT)

This assay assesses the effect of Tubastatin A on cell proliferation and viability.

-

Materials:

-

Cell line of interest

-

96-well microplate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Tubastatin A or vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[3]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

In Vivo Administration in Mouse Models

This provides a general guideline for the administration of Tubastatin A in preclinical mouse models.

-

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

-

Mice (strain and model appropriate for the study)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

-

Procedure:

-

Prepare the dosing solution of Tubastatin A in the chosen vehicle.

-

Administer the solution to the mice via intraperitoneal injection. Dosages can range from 0.5 mg/kg to 30 mg/kg depending on the study.[4][7]

-

Follow the approved animal protocol for the duration of the study, monitoring for any adverse effects.

-

At the end of the study, collect tissues for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

This compound has emerged as a critical tool in early-stage research, enabling the specific investigation of HDAC6 function in a multitude of cellular processes and disease models. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways. By leveraging this information, scientists can effectively design and execute experiments to further elucidate the therapeutic potential of Tubastatin A and advance the development of novel HDAC6-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unraveling the Selectivity of Tubastatin A TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tubastatin A, and its trifluoroacetate salt (TFA), has emerged as a critical tool in biomedical research due to its potent and highly selective inhibition of Histone Deacetylase 6 (HDAC6). This technical guide provides an in-depth analysis of the selectivity profile of Tubastatin A TFA, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. Understanding the precise inhibitory characteristics of this compound is paramount for its effective application in dissecting cellular pathways and for its potential therapeutic development.

Quantitative Selectivity Profile

This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tubastatin A against a panel of human HDAC enzymes, highlighting its preferential binding to HDAC6.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (fold) |

| Class IIb | ||

| HDAC6 | 15[1][2][3][4][5][6] | 1 |

| HDAC10 | Inhibits[1][2] | - |

| Class I | ||

| HDAC1 | >15,000 | >1000[1][2][4] |

| HDAC2 | >15,000 | >1000[1][2][4] |

| HDAC3 | >15,000 | >1000[1][2][4] |

| HDAC8 | 854[5] | ~57[1][2][4][5] |

| Class IIa | ||

| HDAC4 | >15,000 | >1000[1][2][4] |

| HDAC5 | >15,000 | >1000[1][2][4] |

| HDAC7 | >15,000 | >1000[1][2][4] |

| HDAC9 | >15,000 | >1000[1][2][4] |

| Class IV | ||

| HDAC11 | >15,000 | >1000[1][2][4] |

Note: Data is compiled from multiple sources and assay conditions may vary.

The data clearly demonstrates that Tubastatin A is a potent inhibitor of HDAC6 with an IC50 value in the low nanomolar range.[1][2][3][4][5][6] It maintains over 1000-fold selectivity against most other HDAC isoforms, with the notable exception of HDAC8, against which it is approximately 57-fold more selective.[1][2][4][5] Tubastatin A has also been reported to inhibit HDAC10.[1][2]

Off-Target and Cellular Effects

Beyond its primary targets, some studies suggest that Tubastatin A may have off-target effects. For instance, in mouse oocytes, Tubastatin A treatment led to changes in the expression of sirtuin family members (Sirtuins 2, 5, 6, and 7), indicating that its effects may not be exclusively mediated by HDAC6 inhibition in all biological contexts.[7][8]

A key functional consequence of HDAC6 inhibition by Tubastatin A in cells is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin.[9] This effect is often used as a biomarker for HDAC6 activity. Tubastatin A has been shown to induce hyperacetylation of α-tubulin at concentrations as low as 2.5 μM.[4][6] This modification leads to increased microtubule stability.[9] Furthermore, by inhibiting HDAC6, Tubastatin A also affects the chaperone function of Heat Shock Protein 90 (HSP90), leading to the destabilization of its client proteins, many of which are implicated in cancer.[6][9]

Experimental Protocols

The determination of Tubastatin A's selectivity profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical HDAC Inhibition Assay

This assay quantifies the direct inhibitory effect of Tubastatin A on the enzymatic activity of purified recombinant HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)[5]

-

Fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC for Class I and IIb, or specific substrates for each isoform)[5][10]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[10]

-

Developer solution (containing a protease like trypsin or a lysyl endopeptidase and a stopping agent like Trichostatin A)[4][10]

-

This compound

-

96-well or 384-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted recombinant HDAC enzyme to the wells of the microplate.

-

Add the Tubastatin A dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC-based substrates).[10]

-

Calculate the percentage of inhibition for each concentration of Tubastatin A relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay assesses the ability of Tubastatin A to inhibit HDAC6 in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of HDAC6 inhibition by Tubastatin A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 10. benchchem.com [benchchem.com]

The Impact of Tubastatin A on Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of Tubastatin A, a selective inhibitor of Histone Deacetylase 6 (HDAC6), on the cellular process of autophagy. By elucidating the core mechanisms, detailing experimental methodologies, and presenting quantitative data, this document serves as a comprehensive resource for professionals in the fields of cellular biology, pharmacology, and drug development.

Core Mechanism of Action: HDAC6 Inhibition and Autophagy Modulation

Tubastatin A primarily exerts its effects on autophagy through the specific inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily target histones, HDAC6 has a unique substrate profile that includes non-histone proteins crucial for autophagic regulation, such as α-tubulin and cortactin.

The inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of α-tubulin, a key component of microtubules. This modification enhances the stability and function of the microtubule network, which is essential for the transport of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes.[1] Furthermore, HDAC6 is involved in the recruitment of a cortactin-dependent actin-remodeling machinery, which is necessary for the fusion of autophagosomes with lysosomes.[2][3] By inhibiting HDAC6, Tubastatin A facilitates these crucial steps in the autophagic flux.

Moreover, HDAC6 plays a role in the clearance of protein aggregates by mediating the transport of ubiquitinated proteins to the aggresome.[2][4] Tubastatin A's interference with HDAC6 function can therefore impact the degradation of these protein aggregates through the autophagic pathway.

Quantitative Effects of Tubastatin A on Autophagy Markers

The impact of Tubastatin A on autophagy has been quantified in various studies, primarily through the analysis of key autophagy-related proteins. The following tables summarize the observed changes in protein expression and localization.

Table 1: Effect of Tubastatin A on Autophagy-Related Protein Expression

| Protein Marker | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| LC3-II/LC3-I Ratio | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |

| Cardiomyocytes | Tubastatin A (10 μM) | Increased LC3-II levels post-BafA1 treatment | [1] | |

| Rat Soleus Muscle | Tubastatin A treatment | Reduced LC3-II expression (indicative of enhanced flux) | [5] | |

| p62/SQSTM1 | Chondrocytes (in OA mice) | Tubastatin A treatment | Decreased p62 intensity | [4] |

| Rat Soleus Muscle | Tubastatin A treatment | Reduced p62 expression | [5] | |

| Beclin-1 | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |

| SNx Rat Kidneys | Tubastatin A treatment | Increased Beclin-1 expression | [6] | |

| Atg5 | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |

| Atg7 | SNx Rat Kidneys | Tubastatin A treatment | Increased ATG7 expression | [6] |

| Hsc70 | α-synuclein-injected rat substantia nigra | Tubastatin A treatment | Significant Increase | [7][8] |

| Lamp2A | α-synuclein-injected rat substantia nigra | Tubastatin A treatment | Significant Increase | [7][8] |

Table 2: Effect of Tubastatin A on Cellular Processes Related to Autophagy

| Cellular Process | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| Autophagosome-Lysosome Fusion | Chondrocytes | TBHP + Tubastatin A for 6 hours | Enhanced colocalization of LC3 and Lamp2 | [4] |

| Cell Viability | Chondrocytes | TBHP + Tubastatin A (50 μM) | Significantly reversed the decrease in cell viability | [4] |

| Apoptosis | Glioma Cells | Tubastatin A + Temozolomide | Induced apoptosis | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Tubastatin A and a typical experimental workflow for investigating its effects on autophagy.

Signaling Pathways

Caption: Signaling pathway of Tubastatin A-mediated autophagy induction.

Experimental Workflow

Caption: General experimental workflow for studying Tubastatin A's effects on autophagy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of Tubastatin A on autophagy.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, including but not limited to chondrocytes, glioblastoma cells, and cardiomyocytes.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Tubastatin A Treatment: Tubastatin A (e.g., from MedChemExpress or Selleck Chemicals) is dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of Tubastatin A (typically in the range of 2.5 µM to 50 µM) for specified time periods (e.g., 6 to 48 hours). A vehicle control (DMSO) should always be included.

Western Blotting

-

Purpose: To quantify the expression levels of key autophagy-related proteins.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3, p62, Beclin-1, Atg5, acetyl-α-tubulin, and a loading control like GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

-

Immunofluorescence Microscopy

-

Purpose: To visualize and quantify the formation of LC3 puncta (autophagosomes) and the co-localization of autophagic markers.

-

Procedure:

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated with Tubastatin A as described above.

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Cells are permeabilized with a solution containing saponin or Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked with a solution containing BSA and normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-LC3, anti-Lamp2) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging: Images are captured using a confocal or fluorescence microscope.

-

Analysis: The number of LC3 puncta per cell is quantified, and co-localization analysis is performed using appropriate software.

-

Cell Viability Assay (MTT or CCK-8)

-

Purpose: To assess the effect of Tubastatin A on cell proliferation and cytotoxicity.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with a range of concentrations of Tubastatin A.

-

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

-

Reagent Addition: MTT or CCK-8 solution is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Autophagic Flux Assay

-

Purpose: To measure the rate of autophagic degradation, distinguishing between autophagy induction and blockage of lysosomal degradation.

-

Procedure:

-

Treatment: Cells are co-treated with Tubastatin A and a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine (CQ) for a short period (e.g., 2-4 hours) before harvesting.

-

Western Blotting: The levels of LC3-II are assessed by Western blotting as described above.

-

Interpretation: An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with Tubastatin A alone indicates an increase in autophagic flux.

-

Conclusion

Tubastatin A is a potent modulator of autophagy, acting through the selective inhibition of HDAC6. This leads to an increase in autophagic flux by promoting microtubule stability and facilitating autophagosome-lysosome fusion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Tubastatin A and other HDAC6 inhibitors in diseases where autophagy plays a critical role, such as neurodegenerative disorders and cancer.

References

- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Autophagy Induction After HDAC Inhibitor Treatment in Leukemic Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Use of Tubastatin A TFA in Cell Culture

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to off-target effects, Tubastatin A's specificity for the cytoplasmic enzyme HDAC6 allows for the targeted investigation of its roles in various cellular processes.[6] HDAC6 is unique among HDACs as its primary substrates are non-histone proteins, most notably α-tubulin.[6][7] By inhibiting the deacetylation of α-tubulin, Tubastatin A leads to its hyperacetylation, which in turn promotes microtubule stability.[6][8] This mechanism has implications for cell motility, intracellular trafficking, and cell division.[6] Furthermore, HDAC6 modulates the function of other important cytoplasmic proteins such as the chaperone HSP90, thereby influencing the stability of its client proteins, many of which are implicated in oncogenesis.[1][6]

This document provides a comprehensive guide for the use of Tubastatin A TFA in cell culture, including detailed protocols for its preparation and application in key cellular assays.

Mechanism of Action

Tubastatin A selectively binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin (hyperacetylation) on microtubules, resulting in increased microtubule stability.[6][8] This stabilization can affect various microtubule-dependent processes. Additionally, by inhibiting HDAC6, Tubastatin A disrupts the chaperone function of HSP90, leading to the destabilization and degradation of oncogenic client proteins.[6] The inhibition of HDAC6 by Tubastatin A has also been shown to modulate a variety of signaling pathways, including the p53, MAPK, Wnt, Notch, ERK, and Akt/GSK-3β signaling pathways.[9]

Caption: Mechanism of Action of Tubastatin A.

Data Presentation

The following table summarizes the effective concentrations and inhibitory activities of Tubastatin A in various cell lines and assays.

| Parameter | Cell Line | Value | Application | Reference |

| IC50 (HDAC6) | - | 15 nM | Cell-free enzymatic assay | [1][2][3][4][5][6] |

| IC50 (Proliferation) | MCF-7 (Breast Cancer) | 15 µM | Cell Proliferation Assay | [1][6][8] |

| IC50 (Proliferation) | RPMI8226 (Multiple Myeloma) | ~2.5 µM | Cell Proliferation Assay | [10] |

| IC50 (IL-6 Inhibition) | THP-1 (Human Macrophages) | 712 nM | Cytokine Inhibition Assay | [1] |

| IC50 (TNF-α Inhibition) | THP-1 (Human Macrophages) | 212 nM | Cytokine Inhibition Assay | [1] |

| IC50 (NO Secretion) | Raw 264.7 (Murine Macrophages) | 4.2 µM | Nitric Oxide Assay | [1] |

| Effective Concentration | Neuron Cultures | 2.5 µM | α-tubulin hyperacetylation | [2] |

| Effective Concentration | Neuron Cultures | 5-10 µM | Neuroprotection against oxidative stress | [2][5] |

| Effective Concentration | MCF-7 (Breast Cancer) | 5-30 µM | Increased α-tubulin acetylation | [8] |

| Effective Concentration | U87MG (Glioblastoma) | 20 µM | Induction of apoptosis, reduced migration | [11] |

| Treatment Time | Various Cell Lines | 24-72 hours | For most cellular assays | [8][9][11] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in organic solvents like DMSO.[12][13] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of this compound in DMSO. For example, for a 10 mM stock solution of Tubastatin A (MW: 335.4 g/mol ), dissolve 3.35 mg in 1 mL of DMSO. The trifluoroacetate salt (MW: 449.4 g/mol ) will require 4.49 mg per 1 mL for a 10 mM solution.

-

Gentle warming at 37°C and/or vortexing can aid in solubilization.[1]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][14]

Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Caption: Stock Solution Preparation Workflow.

Western Blot for Acetylated α-Tubulin

This protocol is used to assess the effect of Tubastatin A on the acetylation status of its primary substrate, α-tubulin.[9]

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-